N-butyl-3-chloro-4-fluoroaniline N-butyl-3-chloro-4-fluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17742399
InChI: InChI=1S/C10H13ClFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3
SMILES:
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67 g/mol

N-butyl-3-chloro-4-fluoroaniline

CAS No.:

Cat. No.: VC17742399

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-3-chloro-4-fluoroaniline -

Specification

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
IUPAC Name N-butyl-3-chloro-4-fluoroaniline
Standard InChI InChI=1S/C10H13ClFN/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7,13H,2-3,6H2,1H3
Standard InChI Key FAWUGIRMLUJMCI-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=CC(=C(C=C1)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Butyl-3-chloro-4-fluoroaniline belongs to the aryl amine family, featuring a para-fluoro and meta-chloro substitution pattern on the benzene ring. The IUPAC name N-butyl-3-chloro-4-fluoroaniline reflects its branched alkyl chain and halogen positions. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₀H₁₃ClFN
Molecular Weight201.67 g/mol
SMILES NotationCCCCNC₁=CC(=C(C=C₁)F)Cl
InChI KeyFAWUGIRMLUJMCI-UHFFFAOYSA-N

The butyl group introduces steric bulk, influencing solubility and reaction kinetics, while the electron-withdrawing halogens modulate aromatic electrophilic substitution behavior.

Physical Characteristics

Experimental data reveal critical physical parameters essential for laboratory handling:

  • Density: 1.3±0.1 g/cm³ (analogous to structurally similar chlorofluoroanilines)

  • Boiling Point: 227.5±0.0°C at 760 mmHg

  • Melting Point: 42–44°C

  • Flash Point: 99.4±21.8°C, classifying it as combustible

The compound’s vapor pressure of 0.1±0.4 mmHg at 25°C suggests low volatility under standard conditions .

Synthesis Methodologies

Catalytic Hydrogenation of Nitro Precursors

A patent-pending method (CN104292113A) describes high-yield production via hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalysts . Optimized conditions include:

ParameterOptimal RangeYield
Temperature50–100°C94%
Hydrogen Pressure0.1–5 MPa
Reaction Time1–10 hours
Catalyst Loading1:200–1:400 (w/w)

This solvent-free process eliminates purification challenges associated with traditional methods, achieving >99.5% purity .

Nucleophilic Alkylation

Industrial-scale synthesis often employs alkylation of 3-chloro-4-fluoroaniline with butyl halides in polar aprotic solvents. A representative protocol involves:

  • Reagents:

    • 3-Chloro-4-fluoroaniline (1 eq)

    • 1-Bromobutane (1.2 eq)

    • K₂CO₃ (2 eq) in DMF

  • Conditions:

    • 12-hour reflux at 110°C

    • Extraction with ethyl acetate

    • Column chromatography purification

This method typically affords 75–85% yields, limited by competing elimination reactions.

Applications in Chemical Industries

Pharmaceutical Intermediates

The compound serves as a key precursor in antibiotics synthesis, particularly fluoroquinolones. Its halogen pattern mimics bioactive motifs in ciprofloxacin derivatives. Recent studies highlight its role in:

  • Antimicrobial Agents: Facilitating C–N bond formation in β-lactamase inhibitors

  • Kinase Inhibitors: Acting as a hinge-binding moiety in tyrosine kinase inhibitors

Agrochemical Development

In agrochemistry, the molecule’s lipophilicity enhances pesticidal activity. Registrations include:

  • Herbicides: As a building block for acetolactate synthase (ALS) inhibitors

  • Fungicides: Modifying cell membrane permeability in triazole derivatives

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted reactions reduce process times by 60% compared to conventional heating, maintaining 89% yield. Photocatalytic methods using TiO₂ nanoparticles show promise for solvent-free scale-up.

Computational Modeling

Density functional theory (DFT) studies at the B3LYP/6-311+G(d,p) level predict:

  • NBO Charges: Nitrogen atom charge density = −0.723 e, favoring electrophilic attacks

  • HOMO-LUMO Gap: 5.3 eV, indicating moderate reactivity

These models aid in designing derivatives with enhanced bioactivity.

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